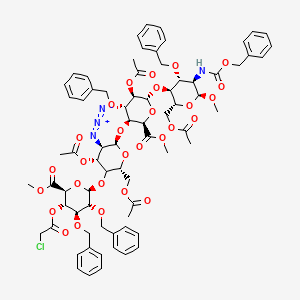
(5-bromo-1H-indol-3-yl) phosphate;4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-bromo-1H-indol-3-yl) phosphate;4-methylaniline is a complex organic molecule that combines the structural features of indole and aniline derivatives The indole moiety is substituted with a bromine atom at the 5-position and a phosphate group at the 3-position, while the aniline moiety is substituted with a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-3-yl) phosphate;4-methylaniline typically involves multi-step organic reactions. One common method is the bromination of 1H-indole at the 5-position, followed by phosphorylation at the 3-position. The aniline derivative, 4-methylaniline, can be synthesized separately and then coupled with the phosphorylated indole derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and phosphorylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-bromo-1H-indol-3-yl) phosphate;4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-bromo-1H-indol-3-yl) phosphate;4-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The phosphate group can be utilized in phosphorylation studies, while the bromine atom can serve as a halogen tag for imaging techniques.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of (5-bromo-1H-indol-3-yl) phosphate;4-methylaniline involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, while the indole and aniline moieties can interact with proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
5-bromo-4-chloro-3-indolyl phosphate: Similar in structure but with a chlorine atom instead of a phosphate group.
5-bromo-1H-indole-3-carboxylic acid: Similar indole structure but with a carboxylic acid group instead of a phosphate group.
4-methylaniline: The aniline derivative without the indole moiety.
Uniqueness
(5-bromo-1H-indol-3-yl) phosphate;4-methylaniline is unique due to the combination of its structural features. The presence of both a bromine atom and a phosphate group on the indole ring, along with the methyl-substituted aniline moiety, provides a distinct set of chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H14BrN2O4P-2 |
|---|---|
分子量 |
397.16 g/mol |
IUPAC名 |
(5-bromo-1H-indol-3-yl) phosphate;4-methylaniline |
InChI |
InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3/p-2 |
InChIキー |
MTKYSMVJOACNBO-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
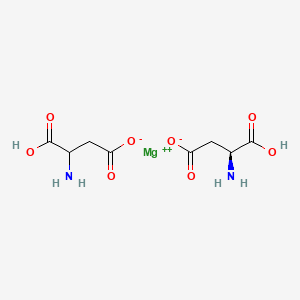
![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
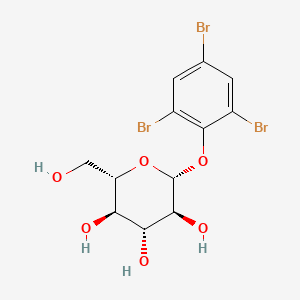
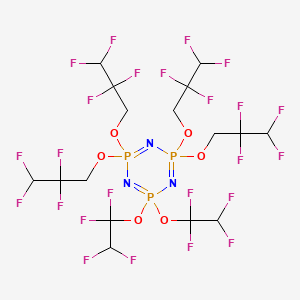
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
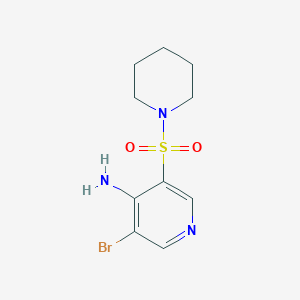

![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
